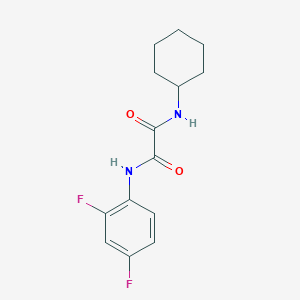
N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide , also known by its chemical formula C~18~H~19~F~2~N~O~2~ , is a synthetic organic compound. It belongs to the oxamide class and exhibits interesting properties due to its unique molecular structure.
Synthesis Analysis
The synthesis of this compound involves the reaction between cyclohexylamine and 2,4-difluorobenzoyl chloride . The amine group of cyclohexylamine reacts with the acyl chloride group of 2,4-difluorobenzoyl chloride, resulting in the formation of N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide. The reaction typically occurs under anhydrous conditions and requires a suitable solvent.
Molecular Structure Analysis
The molecular structure of N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide consists of a cyclohexyl group attached to one end of the oxamide functional group, while the other end bears a 2,4-difluorophenyl moiety. The oxamide linkage provides rigidity, and the fluorine atoms enhance the compound’s lipophilicity.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide can undergo hydrolysis to yield the corresponding carboxylic acid and cyclohexylamine.
- Reduction : Reduction of the oxamide group can lead to the formation of N-cyclohexyl-N’-(2,4-difluorophenyl)amine.
- Substitution Reactions : The fluorine atoms in the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Physical And Chemical Properties Analysis
- Melting Point : N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide typically melts around 150°C .
- Solubility : It is moderately soluble in organic solvents like acetone , ethyl acetate , and chloroform .
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Wissenschaftliche Forschungsanwendungen
Nitration and Chemical Properties
- Nitration Properties: N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide has been studied for its nitration properties. In a study, various isomeric N-cyclohexyl-N′-toluyloxamides, closely related to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, were nitrated in anhydrous nitric acid. This research highlights the reactivity of such compounds under specific conditions, leading to different nitro derivatives (Vries, 2010).
Coordination Chemistry
- Complex Formation in Aqueous Solution: N,N'-bis(coordinating group substituted)oxamides, which include compounds like N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, show interesting coordinating properties in both aqueous solutions and solid states. Their versatile complexing abilities make them suitable for designing polynuclear complexes with tailored nuclearity (Ruiz et al., 1999).
Catalysis and Hydrogenation
- Hydrogenation Catalyst: In the context of catalysis, related compounds have been used as catalysts. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride, a similar structure to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been shown to be highly active in the hydrogenation of phenol and derivatives, emphasizing the potential catalytic applications of such compounds (Wang et al., 2011).
Chemiluminescence
- Chemiluminescent Properties: N-trifluoromethyl sulfonyl oxamides, similar in structure to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been discovered as a highly efficient class of chemiluminescent oxalic acid derivatives. Such properties suggest potential applications in analytical chemistry and sensor technologies (Tseng et al., 1979).
Macrocyclic Chemistry
- Macrocyclic Synthesis: Cyclohexyl and cyclen oxamides, closely related to the chemical , have been used as intermediates for synthesizing tetraazamacrocycles. This suggests potential applications in macrocyclic chemistry and the design of complex molecular structures (Bellouard et al., 1999).
Agriculture and Plant Nutrition
- Effects on Plants: Oxamide, a compound structurally related to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, has been studied for its effects on plants. It was evaluated as a slow-release nitrogen source and its potential growth regulator effects on wheat and soybean, indicating its utility in agricultural applications (Schuler & Paulsen, 1988).
Synthesis and Structural Studies
- Synthesis and Characterization: The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally similar to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been explored. This research contributes to the understanding of the synthesis process and the structural properties of such compounds (Özer et al., 2009).
Polymer Science
- Polyurethane Foam Synthesis: In the field of polymer science, derivatives of N,N'-bis(2-hydroxyalkyl)oxamides, closely related to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been used in the synthesis of polyurethane foams. This highlights the potential application of such compounds in materials science and engineering (Zarzyka et al., 2012).
Metallurgy and Metal Coordination
- Metal Coordination and Reactivity: Studies on oxamidato complexes reveal the coordination chemistry and reactivity of oxamide derivatives with metals such as copper and nickel. These findings can be extrapolated to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, demonstrating its potential in the field of coordination chemistry and metallurgy (Lloret et al., 1992).
Safety And Hazards
- Toxicity : Limited toxicity data are available, but caution should be exercised during handling.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Zukünftige Richtungen
- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize properties.
- Industrial Applications : Assess its use in materials science or catalysis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c15-9-6-7-12(11(16)8-9)18-14(20)13(19)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKZUTSSZCWGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)
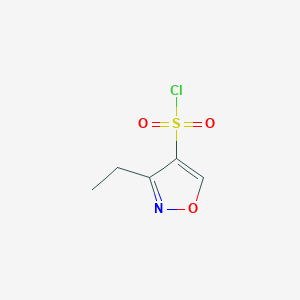
![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)
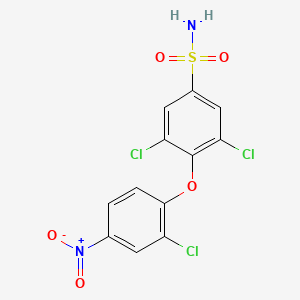
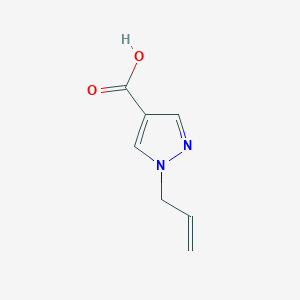
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)
![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)
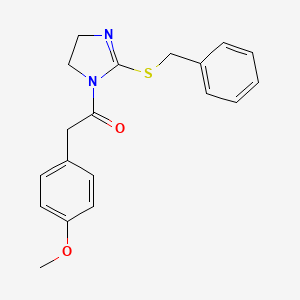
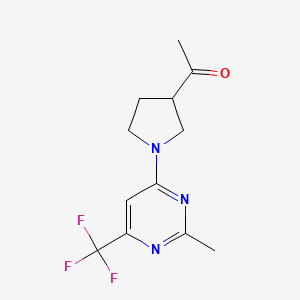
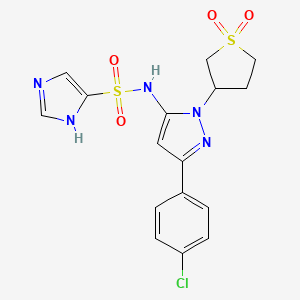
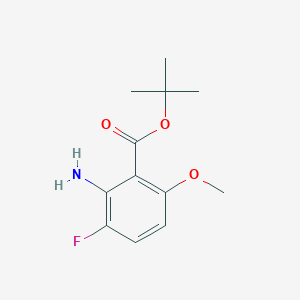
![(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469922.png)